molecular formula C8H12BNO2S B596837 (6-(Propylthio)pyridin-3-yl)boronic acid CAS No. 1256345-97-7

(6-(Propylthio)pyridin-3-yl)boronic acid

Cat. No. B596837
CAS RN: 1256345-97-7
M. Wt: 197.059
InChI Key: OLKGUNOWBUOIHM-UHFFFAOYSA-N
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Description

The compound “(6-(Propylthio)pyridin-3-yl)boronic acid” is a type of boronic acid derivative. Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable complexes with sugars and amino acids . They are considered as bioisosteres of carboxylic acids .


Synthesis Analysis

Boronic acids can be synthesized through various methods. One common method involves the use of halogen-metal exchange with a trialkylborate starting from 2,5-dihalopyridines . Another approach involves the use of palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .


Molecular Structure Analysis

The molecular structure of boronic acids like “this compound” typically includes a boron atom bonded to an oxygen atom and a carbon atom of a pyridine ring .


Chemical Reactions Analysis

Boronic acids participate in various chemical reactions. For instance, they can be used in Suzuki-Miyaura cross-coupling reactions . They can also react with 3-chlorocoumarin through Suzuki reaction to prepare biologically significant 3-arylcoumarins .


Physical And Chemical Properties Analysis

Boronic acids are considered Lewis acids with a pKa value of 4–10 . The molecular weight of a similar compound, Pyridine-3-boronic acid, is 122.92 g/mol .

Scientific Research Applications

Synthesis and Cross-Coupling Reactions

Boronic acids, including pyridinyl boronic acids, are pivotal in organic synthesis, especially in Suzuki cross-coupling reactions. These reactions are a cornerstone in constructing carbon-carbon bonds, enabling the synthesis of complex organic molecules, including pharmaceuticals and polymers. For instance, halopyridinyl boronic acids have been synthesized and utilized in Suzuki cross-coupling to produce new pyridine libraries, indicating the role of such compounds in diversifying organic synthesis (Bouillon et al., 2003).

Catalysis and Chemical Transformations

Boronic acids are also known for their role in catalysis. They participate in various catalytic processes, including coupling reactions and transformations, contributing to the development of efficient synthetic pathways. The interaction of boronic acids with metal complexes, as demonstrated in studies involving ruthenium pincer complexes, showcases the potential for boronic acids to facilitate novel catalytic reactions, leading to advancements in chemical synthesis (Anaby et al., 2014).

Material Science and Sensor Development

In material science, boronic acids are employed in the design and synthesis of new materials with unique properties. For example, boronic acid-modified polythiophenes have been developed, exhibiting distinct luminescence properties. These materials have applications in sensors, optoelectronic devices, and fluorescence-based assays, highlighting the versatility of boronic acids in material science (Sundararaman et al., 2005).

Safety and Hazards

Boronic acids can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

The interest in boronic acids and their derivatives has been growing, especially after the discovery of the drug bortezomib . They have shown potential in various biological applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, it is relevant to extend the studies with boronic acids in medicinal chemistry to obtain new promising drugs shortly .

properties

IUPAC Name

(6-propylsulfanylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2S/c1-2-5-13-8-4-3-7(6-10-8)9(11)12/h3-4,6,11-12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKGUNOWBUOIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)SCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681635
Record name [6-(Propylsulfanyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256345-97-7
Record name Boronic acid, B-[6-(propylthio)-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256345-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(Propylsulfanyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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